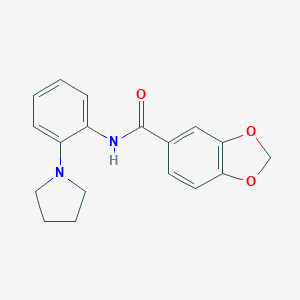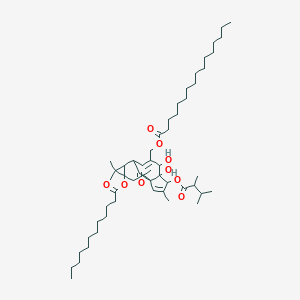
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating cognitive disorders and neurological diseases. BPAP is a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition.
作用机制
BPAP acts as a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition. By activating these receptors, BPAP can increase the release of dopamine, a neurotransmitter that plays a key role in regulating mood and motivation.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BPAP can increase the release of dopamine in the brain, which can improve cognitive function and memory. BPAP has also been shown to increase the activity of certain enzymes that are involved in regulating neurotransmitter levels in the brain.
实验室实验的优点和局限性
The advantages of using BPAP in lab experiments include its selectivity for dopamine D3 receptors, its ability to improve cognitive function and memory, and its potential use in treating neurological diseases. However, the limitations of using BPAP in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its biochemical and physiological effects.
未来方向
There are a number of future directions for research on BPAP. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the investigation of BPAP's potential use in treating addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPAP and its potential use in treating neurological diseases.
合成方法
BPAP can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pyrrolidine and other reagents. The final product is purified through various techniques such as chromatography and recrystallization. The synthesis of BPAP is a complex process that requires expertise in organic chemistry.
科学研究应用
BPAP has been studied extensively for its potential use in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that BPAP can improve cognitive function and memory in animal models of these diseases. BPAP has also been investigated for its potential use in treating addiction and depression.
属性
产品名称 |
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c21-18(13-7-8-16-17(11-13)23-12-22-16)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21) |
InChI 键 |
YJBCOMGMRCSYLB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)